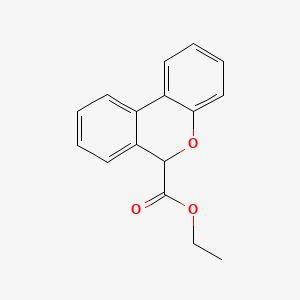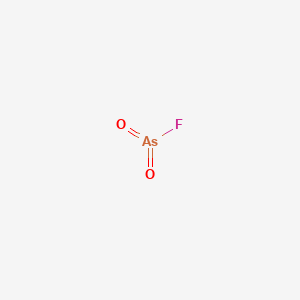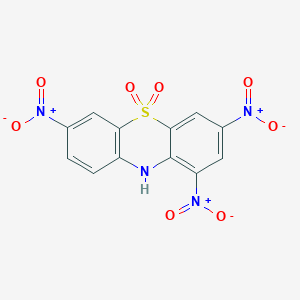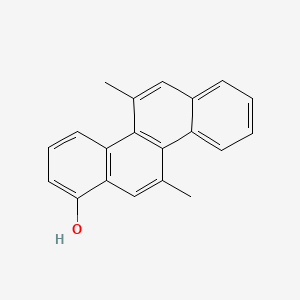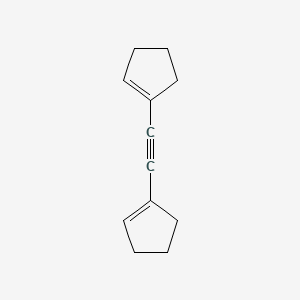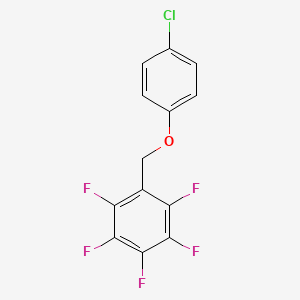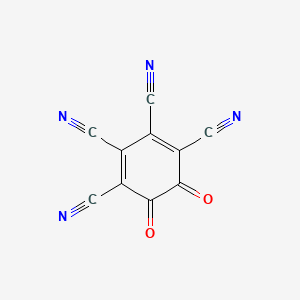
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C10N4O2 It is a derivative of cyclohexa-1,3-diene and is characterized by the presence of four cyano groups and two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroxy-substituted compounds.
Applications De Recherche Scientifique
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism by which 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves its ability to act as an electron acceptor. This property is due to the presence of multiple cyano and keto groups, which can participate in electron transfer reactions. The molecular targets and pathways involved in its action are still under investigation, but its electron-accepting ability makes it a valuable compound in redox chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of hydrogen atoms at specific positions.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This derivative has additional methyl groups and a butanoic acid moiety.
Uniqueness
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to its specific arrangement of cyano and keto groups, which confer distinct chemical properties. Its ability to act as a strong electron acceptor sets it apart from other similar compounds, making it particularly useful in redox reactions and materials science .
Propriétés
Numéro CAS |
84305-11-3 |
|---|---|
Formule moléculaire |
C10N4O2 |
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
5,6-dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13 |
Clé InChI |
RPQBRFHUSRAFEF-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=O)C(=O)C(=C1C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~2~-stannane](/img/structure/B14417670.png)
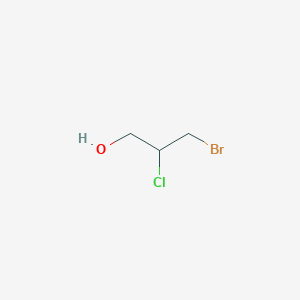
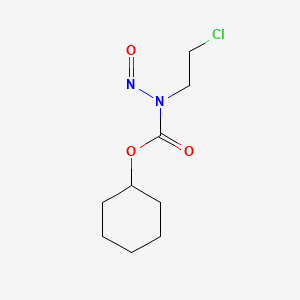
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
